An In-depth Technical Guide to the Chemical Properties of 4-Pyridinecarboxylic Acid Hexyl Ester
An In-depth Technical Guide to the Chemical Properties of 4-Pyridinecarboxylic Acid Hexyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxylic acid hexyl ester, also known as hexyl isonicotinate, is an organic compound featuring a pyridine ring substituted with a hexyl ester group at the 4-position. Its chemical formula is C12H17NO2, and its molecular weight is 207.27 g/mol .[1][2] The unique electronic properties of the pyridine ring, combined with the lipophilicity of the hexyl chain, make this molecule a subject of interest in various fields of chemical and biological research. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing on available experimental data and established principles of organic chemistry.
Molecular Structure:
Caption: Chemical structure of 4-Pyridinecarboxylic acid hexyl ester.
Synthesis of 4-Pyridinecarboxylic Acid Hexyl Ester
The synthesis of 4-Pyridinecarboxylic acid hexyl ester can be achieved through the esterification of isonicotinic acid with 1-hexanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl2), followed by reaction with the alcohol.[3]
Experimental Protocol
A detailed protocol for the synthesis of hexyl isonicotinate is as follows:[3]
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Activation of Isonicotinic Acid: To isonicotinic acid (1.0 eq), add thionyl chloride (4.0 eq).
-
Stir the reaction mixture at 40°C for 3 hours. This step converts the carboxylic acid to isonicotinoyl chloride.
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Removal of Excess Reagent: Remove the excess thionyl chloride by distillation.
-
Esterification: To the resulting solid (isonicotinoyl chloride), add a solution of 1-hexanol (1.1 eq) in dry dichloromethane (CH2Cl2).
-
Reflux the mixture for 12 hours.
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Work-up: Cool the reaction mixture to room temperature. The resulting product is a colorless oil.[3]
Caption: Workflow for the synthesis of 4-Pyridinecarboxylic acid hexyl ester.
Physicochemical Properties
| Property | Value/Description | Source |
| CAS Number | 71653-48-0 | [1][4][5] |
| Molecular Formula | C12H17NO2 | [1][2] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Colorless oil | [3] |
| Boiling Point | Estimated to be >200°C at atmospheric pressure. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Limited solubility in water. | Inferred |
Spectral Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Pyridinecarboxylic acid hexyl ester in CDCl₃ shows characteristic signals for both the pyridine ring and the hexyl chain.[3]
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Pyridine Protons:
-
A doublet around δ 8.76 ppm corresponds to the two protons ortho to the pyridine nitrogen (H-2, H-6).
-
A doublet around δ 7.83 ppm is assigned to the two protons meta to the pyridine nitrogen (H-3, H-5).
-
-
Hexyl Chain Protons:
-
A triplet at approximately δ 4.33 ppm represents the two protons of the methylene group attached to the ester oxygen (-OCH₂-).
-
A quintet around δ 1.75 ppm corresponds to the two protons on the second carbon of the hexyl chain (-OCH₂CH ₂-).
-
A quintet around δ 1.42 ppm is assigned to the two protons on the third carbon.
-
A multiplet around δ 1.30-1.33 ppm represents the four protons of the fourth and fifth carbons.
-
A triplet at approximately δ 0.89 ppm corresponds to the three protons of the terminal methyl group (-CH₃).
-
¹³C NMR Spectroscopy
While specific ¹³C NMR data for hexyl isonicotinate is not widely published, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.
-
Carbonyl Carbon: ~165 ppm
-
Pyridine Carbons:
-
C4 (attached to the ester): ~138 ppm
-
C2, C6: ~150 ppm
-
C3, C5: ~123 ppm
-
-
Hexyl Chain Carbons:
-
-OC H₂-: ~66 ppm
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-OCH₂C H₂-: ~32 ppm
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-CH₂C H₂CH₂CH₂CH₃: ~29 ppm
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-CH₂CH₂C H₂CH₂CH₃: ~26 ppm
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-CH₂C H₂CH₃: ~23 ppm
-
-C H₃: ~14 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of 4-Pyridinecarboxylic acid hexyl ester is expected to show characteristic absorption bands for its functional groups.
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C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of an ester carbonyl group.
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C-O Stretch: A strong band for the C-O single bond of the ester is anticipated around 1250-1300 cm⁻¹ .
-
C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Aliphatic C-H stretching from the hexyl group will appear just below 3000 cm⁻¹ , while aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹ .
Mass Spectrometry
In mass spectrometry, 4-Pyridinecarboxylic acid hexyl ester would be expected to show a molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern would likely involve the loss of the hexyl group and other characteristic fragments of the pyridine ring.
Reactivity and Potential Applications
The chemical reactivity of 4-Pyridinecarboxylic acid hexyl ester is primarily dictated by the ester functional group and the pyridine ring. The ester is susceptible to hydrolysis under acidic or basic conditions to yield isonicotinic acid and 1-hexanol. The nitrogen atom of the pyridine ring can act as a base or a nucleophile.
Pyridine carboxylic acids and their derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals. They serve as key intermediates in the development of a wide range of biologically active molecules.
Research has indicated that hexyl isonicotinate may have applications as an insect behavior-modifying compound, although its effectiveness can be species-dependent. Additionally, it has been studied in the context of its binding to cytochrome P450 enzymes, suggesting a potential role in modulating metabolic processes.[6] The esterification of isonicotinic acid is a key step in the synthesis of various derivatives with potential therapeutic applications, including anti-tubercular and anti-inflammatory agents.[7][8]
Conclusion
4-Pyridinecarboxylic acid hexyl ester is a versatile molecule with potential applications in various scientific disciplines. While comprehensive experimental data for this specific compound is somewhat limited in publicly available literature, its chemical properties and reactivity can be reliably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, and its spectral characteristics are predictable. Further research into the biological activities of hexyl isonicotinate could unveil new applications in drug discovery and development.
References
-
Stenutz. hexyl pyridine-4-carboxylate. Available from: [Link]
-
Mol-Instincts. hexyl pyridine-4-carboxylate. Available from: [Link]
- K. Fox, K. Wade. Development of functional materials based on boron clusters for energy storage and conversion. J.
-
BIDE Pharmatech. Hexyl isonicotinate. Available from: [Link]
- A. A. G. Shaikh, et al. Photoredox-Catalyzed Synthesis of Alkylaryldiazenes: Formal Deformylative C−N Bond Formation with Alkyl Radicals. J. Org. Chem. 2020, 85, 4153–4164.
- I. A. Pikuleva, et al. In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. J. Med. Chem. 2019, 62, 9271–9283.
- Google Patents. Insect behaviour modifying compounds.
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Scribd. Supramolecular Receptors | PDF. Available from: [Link]
- F. P. Guengerich, et al. Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes. J. Biol. Chem. 2020, 295, 12534-12551.
- Google Patents. Esterification of pyridine carboxylic acids.
Sources
- 1. hexyl pyridine-4-carboxylate [stenutz.eu]
- 2. 己基异烟酸酯 - CAS号 71653-48-0 - 摩熵化学 [molaid.com]
- 3. cbmm.lodz.pl [cbmm.lodz.pl]
- 4. CAS 71653-48-0: hexyl pyridine-4-carboxylate | CymitQuimica [cymitquimica.com]
- 5. CAS Number 71653-48-0 [emolecules.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
